Home > Products > Screening Compounds P42492 > 7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione - 887030-46-8

7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione

Catalog Number: EVT-2787174
CAS Number: 887030-46-8
Molecular Formula: C21H28N6O3
Molecular Weight: 412.494
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin

    Compound Description: Linagliptin, chemically known as 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, is an FDA-approved oral hypoglycemic drug. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, effectively managing type 2 diabetes by increasing incretin hormone levels (GLP-1 and GIP) and promoting insulin secretion. [] Linagliptin has demonstrated high potency and selectivity for DPP-4 compared to other related enzymes and is notable for its once-daily dosing regimen. [, , , , ] Extensive research has established its effectiveness in improving glycemic control and safety profile in various clinical trials. [, , ]

(R)-8-(3-Hydroxypiperidin-1-yl)-7-(but-2-yn-1-yl)-1-((5-fluorobenzo[d]thiazol-2-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

    Compound Description: This compound is a key metabolite of the antidiabetic drug yogliptin. [] Yogliptin, similar to linagliptin, functions as a DPP-4 inhibitor, highlighting the potential for this metabolite to exhibit similar pharmacological properties. []

8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356)

    Compound Description: This compound, BI 1356, serves as a precursor in the synthesis of linagliptin. It represents a crucial step in the development of linagliptin, offering insights into the structure-activity relationship within this drug class. []

8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

    Compound Description: This compound exhibits notable inhibitory activity against protein kinase CK2, with an IC50 value of 8.5 μM. [] Protein kinase CK2 is involved in various cellular processes, including cell growth, proliferation, and survival, making its inhibitors potentially relevant in cancer therapy. []

5. 8-[(3R)-3-Amino-piperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)* Compound Description: This compound has been identified as a process-related impurity during the synthesis of linagliptin. [] Its presence, even in trace amounts, highlights the importance of stringent quality control during drug manufacturing. * Relevance: Impurity-I is a structural isomer of linagliptin, differing only in the stereochemistry at the 8-position substituent. This close resemblance to both linagliptin and 7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione, particularly the shared purine-2,6-dione core and similar substitutions, emphasizes the significance of stereochemistry in determining biological activity within this chemical class.

Properties

CAS Number

887030-46-8

Product Name

7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione

Molecular Formula

C21H28N6O3

Molecular Weight

412.494

InChI

InChI=1S/C21H28N6O3/c1-15-5-4-6-16(13-15)14-25-7-9-26(10-8-25)20-22-18-17(27(20)11-12-30-3)19(28)23-21(29)24(18)2/h4-6,13H,7-12,14H2,1-3H3,(H,23,28,29)

InChI Key

HXQNZHLPFZOZGZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC4=C(N3CCOC)C(=O)NC(=O)N4C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.